REACTION_CXSMILES
|
C1(=O)OC(=O)C=C1.[C:8]([O:12][C:13]([O:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22][C:23](=[O:29])/[CH:24]=[CH:25]\[C:26]([OH:28])=O)=[CH:18][CH:17]=1)=[O:14])([CH3:11])([CH3:10])[CH3:9].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>>[C:8]([O:12][C:13]([O:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]2[C:23](=[O:29])[CH:24]=[CH:25][C:26]2=[O:28])=[CH:18][CH:17]=1)=[O:14])([CH3:11])([CH3:10])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)OC1=CC=C(C=C1)NC(\C=C/C(=O)O)=O
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Monomer II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)OC1=CC=C(C=C1)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |